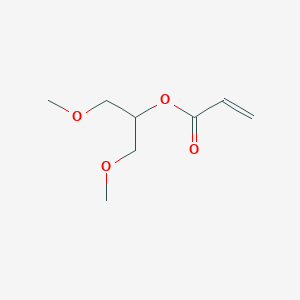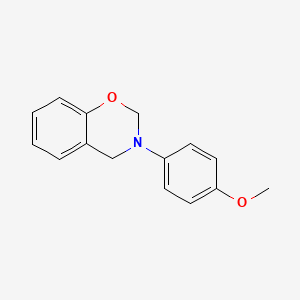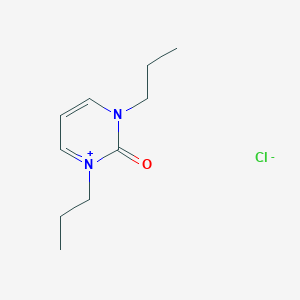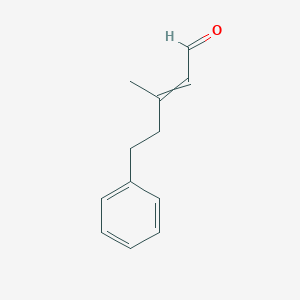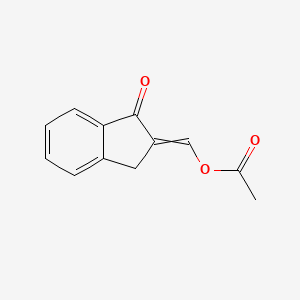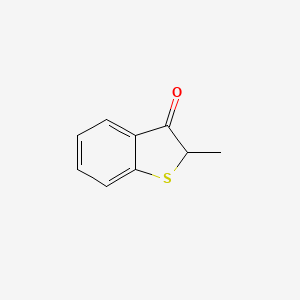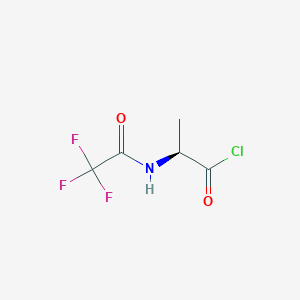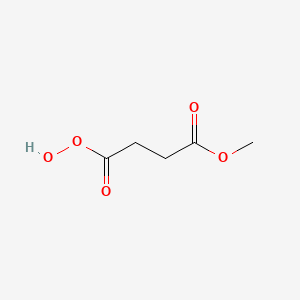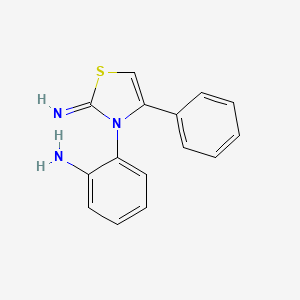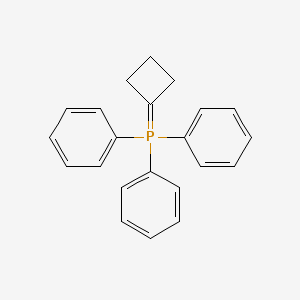
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine is an organic compound that belongs to the class of heterocyclic compounds known as dithiines. These compounds are characterized by a six-membered ring containing two sulfur atoms. The presence of a chlorine atom and a phenyl group in its structure makes this compound a unique and interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one. This process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under controlled conditions to ensure the selective formation of the desired chlorinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore for developing new drugs.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
Diazepam: A well-known anxiolytic drug with a similar heterocyclic structure.
Uniqueness
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine stands out due to its unique combination of a chlorine atom and a phenyl group within the dithiine ring
Propiedades
Número CAS |
54079-84-4 |
|---|---|
Fórmula molecular |
C10H9ClS2 |
Peso molecular |
228.8 g/mol |
Nombre IUPAC |
5-chloro-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C10H9ClS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
RWZRUYOOWQWBSC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(S1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
